molecular formula C21H16FN7OS B2811081 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide CAS No. 1007061-40-6

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide

Número de catálogo: B2811081
Número CAS: 1007061-40-6
Peso molecular: 433.47
Clave InChI: YVGMMLHXSJGONY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The molecule features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group at position 1, a 3-methyl-1H-pyrazole ring at position 5, and a thiophen-2-yl acetamide moiety. The fluorine atom enhances metabolic stability and binding affinity, while the thiophene ring may contribute to π-π stacking interactions in biological targets. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., pyrazolo[3,4-d]pyrimidin-4-one derivatives) are frequently explored for anticancer and anti-inflammatory applications .

Propiedades

IUPAC Name

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN7OS/c1-13-9-18(26-19(30)10-16-3-2-8-31-16)29(27-13)21-17-11-25-28(20(17)23-12-24-21)15-6-4-14(22)5-7-15/h2-9,11-12H,10H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGMMLHXSJGONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=CS2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural Analogues

The target compound shares structural motifs with several derivatives reported in the evidence. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Substituents (Acetamide) Core Structure ChemSpider ID Source
Target Compound C24H19FN8O2S* 526.52 (hypothetical) Thiophen-2-yl Pyrazolo[3,4-d]pyrimidine N/A
N-{1-[1-(4-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-isopropylphenoxy)acetamide C26H24FN7O3 501.52 4-Isopropylphenoxy Pyrazolo[3,4-d]pyrimidin-4-one 39217785
N-(4-(4-(6-Chloro-3-(3-methoxy-2-methylphenyl)-2,4-dioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)phenyl)thiazol-2-yl)acetamide C22H21ClFN5O2 469.89 Thiazol-2-yl Pyrrolo[3,2-d]pyrimidine N/A

Key Observations :

  • Core Modifications : The compound from replaces the pyrazolo[3,4-d]pyrimidine core with a 4-oxo-4,5-dihydro derivative, likely reducing aromaticity and altering binding kinetics.
  • Bioactivity Clues : Analogs with pyrrolo[3,2-d]pyrimidine cores (e.g., ) often exhibit kinase inhibition, suggesting the target compound may share similar mechanisms .
Analytical Characterization

While spectral data for the target compound are absent in the evidence, related compounds use:

  • 1H-NMR : Pyrazole and pyrimidine protons resonate at δ 7.5–8.5 ppm, with methyl groups at δ 2.0–2.5 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]<sup>+</sup>) align with calculated masses, as seen for the compound in (m/z 502.5) .

Q & A

Q. What are the common synthetic pathways for preparing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution, acylation, and heterocyclic ring formation. Key steps include:

  • Step 1 : Reaction of 4-fluorophenyl derivatives with pyrazolo[3,4-d]pyrimidinone precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazole-pyrimidine core .
  • Step 2 : Introduction of the thiophene-acetamide moiety via amidation or thioetherification, monitored by TLC and confirmed by NMR (¹H/¹³C), IR, and MS .
  • Purification : Column chromatography (silica gel) with solvents like CH₂Cl₂/MeOH mixtures .

Q. How is structural confirmation achieved for this compound and its intermediates?

Structural characterization relies on:

  • Spectroscopy : ¹H NMR for proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), ¹³C NMR for carbonyl (C=O at ~170 ppm), and IR for amide N–H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ for C₂₄H₂₀FN₇O₂S) .
  • X-ray Crystallography : For unambiguous confirmation of regiochemistry in pyrazole-pyrimidine systems .

Q. What preliminary biological screening methods are used to assess its activity?

Initial screening includes:

  • Enzyme inhibition assays : Testing against kinases (e.g., JAK/STAT pathways) using fluorescence-based or radiometric methods .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility and stability : HPLC-based kinetic studies in PBS (pH 7.4) to assess pharmacokinetic viability .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Advanced optimization strategies include:

  • Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to identify critical parameters (temperature, solvent ratio) .
  • Flow chemistry : Continuous-flow systems to enhance mixing and reduce side reactions (e.g., using microreactors for acylation steps) .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) for regioselective pyrazole formation .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity?

Structure-activity relationship (SAR) studies involve:

  • Analog synthesis : Replacing 4-fluorophenyl with 4-chlorophenyl or methyl groups, followed by biological testing .
  • Computational modeling : Docking studies (AutoDock Vina) to compare binding affinities to target proteins (e.g., EGFR kinase) .
  • Data cross-comparison : Meta-analysis of IC₅₀ values from analogs in public databases (e.g., PubChem BioAssay) to identify trends .

Q. How can conflicting data on cytotoxicity across studies be resolved?

Contradictions arise from variations in assay conditions (e.g., cell line selection, incubation time). Resolution methods include:

  • Standardized protocols : Adopting NIH/WHO guidelines for cell viability assays .
  • Dose-response validation : Repeating assays with extended concentration ranges (e.g., 0.1–100 µM) .
  • Mechanistic studies : RNA sequencing to identify off-target effects or apoptosis pathways .

Q. What strategies are effective for derivatizing the thiophene-acetamide moiety to enhance pharmacokinetics?

Derivatization approaches include:

  • Prodrug design : Introducing hydrolyzable groups (e.g., ester linkages) to improve solubility .
  • Bioisosteric replacement : Substituting thiophene with furan or pyridine rings to modulate logP values .
  • PEGylation : Conjugating polyethylene glycol (PEG) chains to reduce plasma protein binding .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.